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Compound of Interest

Compound Name: 1,2-Dihydroquinolin-3-amine

Cat. No.: B15072316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

1,2-Dihydroquinolin-3-amine. Due to the limited availability of published experimental data for

this specific molecule, this document compiles predicted spectroscopic values and data from

closely related analogs. It also outlines general experimental protocols for the synthesis and

characterization of such compounds, serving as a valuable resource for researchers in

medicinal chemistry and drug development.

Introduction to 1,2-Dihydroquinolin-3-amine
1,2-Dihydroquinolin-3-amine belongs to the dihydroquinoline class of heterocyclic

compounds, which are prevalent scaffolds in numerous biologically active molecules and

natural products. The presence of an amine group at the 3-position makes it a versatile

intermediate for the synthesis of more complex molecules with potential therapeutic

applications. Accurate spectroscopic characterization is crucial for the unambiguous

identification and quality control of this compound and its derivatives.

Spectroscopic Data
While a complete, publicly available dataset for 1,2-Dihydroquinolin-3-amine is scarce, the

following tables summarize the expected and observed spectroscopic data based on the

analysis of its functional groups and data from analogous structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2-
Dihydroquinolin-3-amine. The expected chemical shifts in ¹H and ¹³C NMR are influenced by

the aromatic ring, the dihydro-pyridine moiety, and the amine substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,2-Dihydroquinolin-3-amine

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 ~3.4-3.6 d ~11-12

H-2 ~4.1-4.3 q ~7

Aromatic-H ~6.5-7.5 m -

NH₂ ~3.5-5.0 br s -

NH ~5.0-6.0 br s -

Note: Predicted values are based on general chemical shift ranges for similar structures. Actual

values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,2-Dihydroquinolin-3-amine

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~40-50

C-3 ~140-150

C-4 ~30-40

Aromatic-C ~115-145

Note: These are estimated chemical shift ranges.

For comparison, a study on novel 1,2-dihydroquinolinehydrazonopropanoate derivatives

reported detailed ¹H and ¹³C NMR data for compounds with a similar core structure[1]. For
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instance, in one derivative, the H-3 proton appeared as a singlet at 6.17 ppm, and the C-3

carbon resonated at 93.05 ppm[1].

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For

1,2-Dihydroquinolin-3-amine, the key vibrational bands are associated with the N-H and C-N

bonds of the amine group, as well as the aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Frequencies for 1,2-Dihydroquinolin-3-amine

Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine)
Symmetric &

Asymmetric Stretch
3250-3400 Medium

N-H (Amine) Bend 1580-1650 Medium

C-N Stretch 1250-1335 Medium-Strong

Aromatic C-H Stretch 3000-3100 Medium

Aromatic C=C Stretch 1450-1600 Medium

Primary aromatic amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹

region[2][3]. The N-H bending vibration is expected in the 1580-1650 cm⁻¹ range[2].

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 1,2-Dihydroquinolin-3-amine (C₉H₁₀N₂), the expected molecular weight

is approximately 146.19 g/mol .

Table 4: Expected Mass Spectrometry Data for 1,2-Dihydroquinolin-3-amine
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Ion m/z (expected) Description

[M]⁺ 146 Molecular Ion

[M+H]⁺ 147
Protonated Molecular Ion (in

ESI-MS)

The fragmentation pattern in Electron Ionization (EI) MS would likely involve the loss of small

molecules such as HCN or NH₃, and cleavage of the dihydroquinoline ring. The molecular ion

of the closely related 3-Aminoquinoline has been observed at m/z 144[4].

Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of 1,2-

dihydroquinoline derivatives, adapted from published literature.

General Synthesis of 1,2-Dihydroquinolines
Several methods have been reported for the synthesis of the 1,2-dihydroquinoline scaffold[5]

[6]. A common approach involves the cyclization of N-substituted anilines. For instance, a

hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-

aminobenzaldehydes has been shown to be an effective method for synthesizing 1,2-

dihydroquinolines[5].

Example Protocol:

A solution of the appropriate N-substituted 2-aminobenzaldehyde (1.0 eq) in a suitable

solvent (e.g., toluene) is prepared.

A catalyst, such as a hydrazine derivative (e.g., 0.2 eq), is added to the solution.

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a

specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the reaction is cooled to room temperature, and the solvent is removed

under reduced pressure.
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The crude product is purified by column chromatography on silica gel using an appropriate

eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 1,2-Dihydroquinolin-3-amine.
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Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships
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While not directly applicable to the spectroscopic data of a small molecule itself, understanding

the potential biological targets is crucial for drug development. Dihydroquinoline derivatives are

known to interact with various signaling pathways. The following diagram illustrates a

hypothetical interaction of a dihydroquinoline-based drug candidate with a generic cellular

signaling pathway.
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Caption: Hypothetical drug-target interaction pathway.
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Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of

1,2-Dihydroquinolin-3-amine for researchers and professionals in the field of drug

development. While direct experimental data remains limited, the compiled information from

analogous structures and established spectroscopic principles offers a robust starting point for

the characterization and further investigation of this and related compounds. The outlined

experimental workflows provide practical guidance for the synthesis and analysis of novel

dihydroquinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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